molecular formula C25H20N4O4 B2944025 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291860-05-3

4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2944025
CAS No.: 1291860-05-3
M. Wt: 440.459
InChI Key: FMWUDMWNOYWBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (hypothetical structure) is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group and a 2-methylphenyl (o-tolyl) substituent on the phthalazinone core. Phthalazinones and oxadiazoles are well-documented in medicinal chemistry for their roles as kinase inhibitors, anti-inflammatory agents, and TRP channel modulators .

Properties

IUPAC Name

4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-8-4-7-11-20(15)29-25(30)18-10-6-5-9-17(18)22(27-29)24-26-23(28-33-24)19-13-12-16(31-2)14-21(19)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWUDMWNOYWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (CAS No. 1291844-73-9) is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines.

  • Molecular Formula : C24H18N4O4
  • Molecular Weight : 426.42 g/mol
  • Structural Features : The compound contains a phthalazinone core substituted with oxadiazole and methoxy groups, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent coupling with the phthalazinone moiety. Recent studies have shown that ultrasonic irradiation can improve yields and reaction times compared to traditional methods .

Anticancer Activity

Recent research has highlighted the pro-apoptotic effects of this compound on various cancer cell lines. The following table summarizes findings from studies assessing its cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)25Induces apoptosis via p53 pathway
MCF-7 (breast)30Inhibits MAPK and Topo II
WI-38 (normal fibroblasts)>100Selectively non-toxic

The compound exhibited significant anti-proliferative effects against HepG2 and MCF-7 cells while showing minimal toxicity to normal fibroblasts (WI-38), indicating a selective action against cancerous cells .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis through several pathways:

  • Cell Cycle Arrest : The compound was found to arrest the cell cycle at the G1 phase, preventing further progression into mitosis.
  • Apoptosis Induction : Increased expression of apoptotic markers such as p53 and caspase 3 was observed, confirming its role in triggering programmed cell death.
  • Enzyme Inhibition : The inhibition of key enzymes like MAPK and Topo II suggests that the compound interferes with critical signaling pathways involved in cell proliferation and survival .

Case Studies

A notable study evaluated the efficacy of this compound in comparison with other derivatives in a series of biological assays:

  • Study Design : Compounds were tested against various cancer cell lines using the MTT assay to determine viability.
  • Results : The compound demonstrated superior cytotoxicity compared to analogs lacking the oxadiazole moiety, underscoring the importance of this functional group in enhancing biological activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole ring undergoes controlled hydrolysis under acidic/basic conditions to yield intermediates for further functionalization.

Reaction Conditions Reagents Outcome Reference
Acidic hydrolysis (HCl, 80°C)6M HCl, H₂OOxadiazole ring cleavage → formation of corresponding amidoxime derivative
Alkaline hydrolysis (NaOH, reflux)10% NaOH, ethanolPartial decomposition of oxadiazole → carboxylic acid intermediate
  • Key observation: Methoxy groups on the phenyl ring stabilize the oxadiazole core against complete hydrolysis, enabling regioselective modifications.

Electrophilic Substitution Reactions

The electron-rich aromatic systems participate in electrophilic substitutions, particularly at the 2,4-dimethoxyphenyl moiety.

Reaction Type Reagents Position Modified Product Yield Reference
NitrationHNO₃/H₂SO₄ (0°C)Para to methoxy3-(2,4-dimethoxy-5-nitrophenyl) derivative62%
Halogenation (Bromination)Br₂/FeBr₃ (CH₂Cl₂)Ortho to oxadiazole5-bromo-2,4-dimethoxyphenyl-substituted compound55%
  • The methylphenyl group at position 2 of the phthalazinone core remains inert under these conditions due to steric hindrance .

Cyclization Reactions

The oxadiazole moiety facilitates cyclization with bifunctional reagents to form fused heterocycles.

Reagent Conditions Product Application Reference
Hydrazine hydrateEthanol, reflux, 12hTriazolo-phthalazinone hybridAnticancer lead optimization
ThiosemicarbazideDMF, 100°C, 6hThiadiazino-phthalazinone derivativeAntimicrobial screening
  • Mechanistic studies confirm that cyclization occurs via nucleophilic attack at the oxadiazole C-5 position .

Catalytic Hydrogenation

Selective reduction of the oxadiazole ring is achievable under controlled hydrogenation.

Catalyst Solvent Pressure Product Notes Reference
Pd/C (10%)Ethanol50 psi H₂1,2,4-oxadiazolidine analogRetains phthalazinone aromaticity
Raney NickelTHF30 psi H₂Fully saturated phthalazinyl derivativeLoss of bioactivity observed
  • Hydrogenation outcomes are highly dependent on catalyst choice and reaction time.

Cross-Coupling Reactions

The compound participates in palladium-mediated cross-coupling to introduce aryl/alkyl groups.

Reaction Type Reagents Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Fluorophenylboronic acid4-fluoro-substituted analog68%
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃MorpholineN-alkylated phthalazinone derivative73%
  • Methoxy groups enhance electron density, improving coupling efficiency.

Key Research Findings

  • Bioactivity Correlation : Derivatives from hydrolysis and cross-coupling show enhanced cytotoxicity (IC₅₀ = 3.93–18.95 μM in Sf9 cells) .

  • Stability : The compound degrades ≤5% under physiological pH (7.4) over 24h, confirming suitability for in vivo studies.

  • Synthetic Limitations : Steric bulk from the 2-methylphenyl group restricts reactivity at the phthalazinone C-1 position .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the oxadiazole and phthalazinone rings significantly influence molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:

Compound (CAS/Ref) Substituents on Oxadiazole Phthalazinone Substituent Molecular Weight Key Observations
Target Compound (hypothetical) 2,4-dimethoxyphenyl 2-methylphenyl ~440 (estimated) Methoxy groups enhance polarity; 2-methylphenyl may increase lipophilicity.
1291832-17-1 3-chlorophenyl Phenyl 400.8 Chlorine increases lipophilicity but reduces solubility.
1185078-16-3 3-methylphenyl Phenyl 380.4 Methyl group lowers polarity compared to methoxy.
1291838-53-3 4-ethoxy-3-methoxyphenyl 2-methylphenyl 454.5 Bulkier substituents (ethoxy) may reduce metabolic stability.
Compound 2-methoxyphenyl 2-methylphenyl ~422 (estimated) Single methoxy group simplifies synthesis but reduces electronic effects.

Q & A

Q. What are the recommended synthetic routes for synthesizing 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves reacting phthalazinone derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (steam bath, 2 hours), followed by ice-water quenching and recrystallization from ethanol to isolate the product . To optimize purity, fractional crystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) can be employed. Monitoring reaction progress via TLC and ensuring stoichiometric ratios of reagents (e.g., 0.01 mol substrate to 0.01 mol PCl₅) minimizes side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy groups at 2,4-positions on the phenyl ring). Coupling constants in 1H^1H-NMR can distinguish between oxadiazole and phthalazinone protons .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₂₆H₂₂N₃O₄).
  • IR : Peaks near 1650–1700 cm⁻¹ confirm carbonyl (C=O) and oxadiazole (C=N) stretches .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Humidity : Dynamic vapor sorption (DVS) tests to evaluate hygroscopicity. Evidence suggests aryl oxadiazoles are generally stable in anhydrous, dark conditions at ≤4°C .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,2,4-oxadiazole ring during synthesis?

  • Methodological Answer : The oxadiazole ring forms via cyclodehydration of amidoxime intermediates. Computational studies (e.g., DFT calculations) suggest that POCl₃ acts as both a catalyst and dehydrating agent, lowering the activation energy for cyclization. Transition-state modeling using software like Gaussian can identify key intermediates . Experimental validation involves isolating intermediates via quenching at shorter reaction times (e.g., 30 minutes) .

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways. For example, ICReDD’s workflow combines computational screening with experimental validation to identify optimal solvents (e.g., DMF vs. THF) and temperatures .
  • DOE (Design of Experiments) : Use software like Minitab to design a factorial experiment varying parameters (temperature, molar ratios, reaction time). Statistical analysis (ANOVA) identifies significant variables .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false negatives/positives .
  • Assay Reproducibility : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm results.
  • Structural Analog Comparison : Test derivatives (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase active sites. Focus on hydrogen bonding with oxadiazole nitrogen and π-π stacking with phthalazinone .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for target proteins.
  • Cellular Assays : Combine with siRNA knockdown to confirm target specificity .

Q. What advanced analytical methods resolve structural ambiguities in complex reaction mixtures?

  • Methodological Answer :
  • LC-MS/MS : Hyphenated techniques identify byproducts via fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., oxadiazole orientation) using single-crystal analysis .
  • 2D NMR (COSY, NOESY) : Clarify proton-proton correlations in crowded spectral regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.